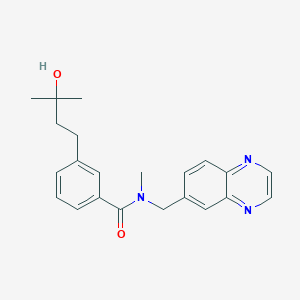

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(6-quinoxalinylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoxalinylmethyl benzamide derivatives involves complex chemical processes. These compounds, including variants such as IN-1130, have been synthesized and evaluated for their pharmacokinetics, metabolism, and potential as anti-fibrotic drugs. The synthesis process typically includes the formation of quinoxalinylmethyl benzamide through multiple reaction steps involving specific reagents and conditions to achieve the desired molecular architecture (Kim et al., 2008).

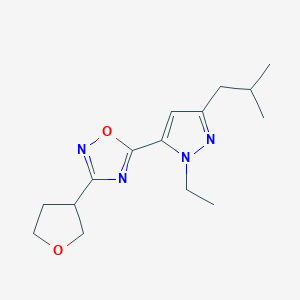

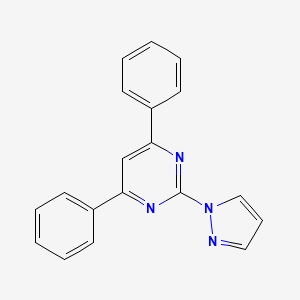

Molecular Structure Analysis

The molecular structure of quinoxalinylmethyl benzamide derivatives has been determined using various spectroscopic and analytical techniques. These methods provide insights into the compound's molecular configuration, including the arrangement of atoms and the presence of functional groups that contribute to its reactivity and properties. For instance, X-ray crystallography and NMR spectroscopy have been employed to confirm the structure of related compounds, showcasing the detailed molecular arrangement and confirming the presence of specific substituents and their configurations (Simone et al., 2006).

Chemical Reactions and Properties

Quinoxalinylmethyl benzamide derivatives undergo various chemical reactions, reflecting their reactive nature. These reactions include interactions with different chemical agents, leading to the formation of new compounds or modification of existing structures. The chemical properties are influenced by the molecular structure, where specific functional groups within the molecule participate in reactions such as oxidation, reduction, and hydrolysis, demonstrating the compound's versatility in chemical transformations.

Physical Properties Analysis

The physical properties of quinoxalinylmethyl benzamide derivatives, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and influence its application in research and development. For example, solubility in various solvents affects its usability in pharmaceutical formulations, while thermal stability is essential for processing and storage conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, pharmacokinetics, and metabolism, play a significant role in the compound's potential applications. Studies have shown that derivatives like IN-1130 exhibit significant oral bioavailability and distribution into vital organs, indicating their potential in medical applications as anti-fibrotic agents. The compound's metabolism produces major metabolites with specific properties and activities, highlighting the compound's chemical behavior in biological systems (Kim et al., 2008).

Wissenschaftliche Forschungsanwendungen

Quinoxaline Derivatives in Scientific Research

Phosphine Ligands for Catalysis : One study focused on phosphine ligands with quinoxaline structures, demonstrating their utility in rhodium-catalyzed asymmetric hydrogenation of alkenes. This process is crucial for the synthesis of chiral pharmaceutical ingredients, indicating the compound's potential application in developing novel catalysts for asymmetric synthesis (Imamoto et al., 2012).

Antimicrobial Activity : Another study explored quinoxaline N,N-dioxide derivatives and their antimicrobial efficacy against bacterial and yeast strains. The study highlights the potential of quinoxaline derivatives in developing new antimicrobial agents, suggesting a possible research avenue for the compound (Vieira et al., 2014).

Neuroprotective Agents : The neuroprotective properties of quinoxaline derivatives, such as NBQX, against cerebral ischemia highlight another application area. NBQX acts as a potent inhibitor of the non-NMDA glutamate receptor, suggesting that structural analogs could be explored for their neuroprotective effects (Sheardown et al., 1990).

5-HT3 Receptor Antagonists : Research into quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists for managing depression presents another scientific application. This indicates the compound's potential relevance in studying receptor interactions and developing therapies for neurological disorders (Mahesh et al., 2011).

Eigenschaften

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(quinoxalin-6-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-22(2,27)10-9-16-5-4-6-18(13-16)21(26)25(3)15-17-7-8-19-20(14-17)24-12-11-23-19/h4-8,11-14,27H,9-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUFIPTWCZJFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=NC=CN=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(6-quinoxalinylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)

![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)

![1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5513546.png)